![molecular formula C9H10O3 B8453049 8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
8-Oxaspiro[4.5]dec-2-ene-7,9-dione
Description
8-Oxaspiro[4.5]dec-2-ene-7,9-dione is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 8-Oxaspiro[4.5]dec-2-ene-7,9-dione and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For spirocyclic derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related compounds like 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., nitrogen). Use chemical-resistant gloves (nitrile or neoprene) and protective eyewear during handling. Avoid dust formation to prevent inhalation risks. Waste must comply with biohazard disposal protocols via certified agencies .
Q. What synthetic routes are effective for spirocyclic derivatives of this compound?
- Methodological Answer : Cyclocondensation reactions with ketones or aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) yield spirocyclic lactones. For example, 7,9-diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones are synthesized via one-pot reactions of aryl aldehydes and cyclic diketones, achieving >90% yields in some cases .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in anticancer research?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 7- and 9-positions increases electrophilicity, improving binding to cellular targets. Derivatives like 7,9-diaryl-trioxaspiro compounds show IC50 values <1 µM against leukemia cell lines by inhibiting histone deacetylases (HDACs) .
Q. What strategies resolve contradictions in molecular weight data for spirocyclic derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- Theoretical Calculation : Use software (e.g., Gaussian) to compute exact mass (e.g., C17H24O3: 276.3707 g/mol ).
- Experimental Verification : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) confirm deviations <0.01%. Discrepancies >1% suggest impurities or hydration .
Q. How does the spirocyclic framework influence photostability under UV exposure?
- Methodological Answer : The rigid spiro structure reduces conformational flexibility, mitigating UV-induced degradation. Accelerated stability studies (ICH Q1B guidelines) show <5% degradation after 48 hours under 365 nm UV light for tert-butyl-substituted derivatives. HPLC-MS monitors degradation products like ring-opened ketones .
Q. Critical Analysis of Contradictions
- Molecular Weight Discrepancies : Commercial sources report 276.4 g/mol for 7,9-Di-tert-butyl derivatives , while NIST data show 276.3707 g/mol . HRMS and isotopic pattern analysis resolve such conflicts.
- Bioactivity Variability : Substituent positioning (para vs. meta) on aryl groups alters HDAC binding affinity by >10-fold. Computational docking (AutoDock Vina) identifies steric clashes in meta-substituted analogs .
Q. Safety and Compliance
- Regulatory Status : Classified as WGK 3 (Germany) for aquatic toxicity. Non-hazardous per DOT regulations but requires MSDS documentation for lab use .
- Emergency Protocols : For spills, use absorbent pads and 10% NaOH solution for neutralization. Respiratory protection (NIOSH-approved N95) is mandatory during aerosol-generating procedures .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
8-oxaspiro[4.5]dec-2-ene-7,9-dione |
InChI |
InChI=1S/C9H10O3/c10-7-5-9(3-1-2-4-9)6-8(11)12-7/h1-2H,3-6H2 |
InChI Key |
BDEHDEPCIJXKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12CC(=O)OC(=O)C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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